molecular formula C14H19NO4S B12491130 6-(2-Phenylethenesulfonamido)hexanoic acid

6-(2-Phenylethenesulfonamido)hexanoic acid

Cat. No.: B12491130
M. Wt: 297.37 g/mol
InChI Key: DOCOYOQDXZNCEI-UHFFFAOYSA-N
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Description

6-(2-Phenylethenesulfonamido)hexanoic acid is an organic compound with the molecular formula C14H19NO4S It is characterized by the presence of a phenylethenesulfonamido group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylethenesulfonamido)hexanoic acid typically involves multi-step organic reactions. One common method is the reaction of hexanoic acid with phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylethenesulfonamido)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 6-(2-Phenylethenesulfonamido)hexanoic acid involves its interaction with specific molecular targets. The phenylethenesulfonamido group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Phenylethenesulfonamido)hexanoic acid is unique due to the presence of the phenylethenesulfonamido group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

6-(2-phenylethenylsulfonylamino)hexanoic acid

InChI

InChI=1S/C14H19NO4S/c16-14(17)9-5-2-6-11-15-20(18,19)12-10-13-7-3-1-4-8-13/h1,3-4,7-8,10,12,15H,2,5-6,9,11H2,(H,16,17)

InChI Key

DOCOYOQDXZNCEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCCC(=O)O

Origin of Product

United States

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